molecular formula C21H23N3O2S B2626507 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 305372-92-3

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B2626507
CAS No.: 305372-92-3
M. Wt: 381.49
InChI Key: IJXSELAPOIKTEF-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine ring fused with a piperidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate acylating agent to form the benzothiazine coreThe reaction conditions often require the use of bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to achieve regioselective alkylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives such as methyl 2-(3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-yl)acrylate and various benzoxazine derivatives .

Uniqueness

The uniqueness of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the benzothiazine and piperidine moieties provides a versatile scaffold for the development of new compounds with potential therapeutic applications .

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(14-19-21(26)23-17-6-2-3-7-18(17)27-19)22-15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,19H,1,4-5,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXSELAPOIKTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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